4-Morpholinebutanoic acid, alpha,alpha-diphenyl-, ethyl ester, hydrochloride

Catalog No.
S14324388
CAS No.
66859-50-5
M.F
C22H28ClNO3
M. Wt
389.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Morpholinebutanoic acid, alpha,alpha-diphenyl-, ...

CAS Number

66859-50-5

Product Name

4-Morpholinebutanoic acid, alpha,alpha-diphenyl-, ethyl ester, hydrochloride

IUPAC Name

ethyl 4-morpholin-4-yl-2,2-diphenylbutanoate;hydrochloride

Molecular Formula

C22H28ClNO3

Molecular Weight

389.9 g/mol

InChI

InChI=1S/C22H27NO3.ClH/c1-2-26-21(24)22(19-9-5-3-6-10-19,20-11-7-4-8-12-20)13-14-23-15-17-25-18-16-23;/h3-12H,2,13-18H2,1H3;1H

InChI Key

CINOZJCBWBCZLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

4-Morpholinebutanoic acid, alpha,alpha-diphenyl-, ethyl ester, hydrochloride (CAS 66859-50-5), commonly known as dioxaphetyl butyrate hydrochloride, is a well-characterized open-chain opioid analgesic and spasmolytic reference standard. Structurally, it features a morpholine ring and a diphenylbutyrate backbone, distinguishing it from piperidine- or dimethylamine-based opioids. In procurement contexts, this compound is primarily sourced as a highly pure hydrochloride salt to support analytical chromatography, forensic toxicology, and in vitro smooth muscle pharmacological modeling. Its defined physicochemical properties, including a stable melting point and favorable aqueous solubility relative to highly lipophilic analogs, make it a reliable benchmark material for evaluating mu-opioid receptor agonism and antispasmodic activity in controlled laboratory settings [1].

Substituting 4-morpholinebutanoic acid, alpha,alpha-diphenyl-, ethyl ester, hydrochloride with related open-chain opioids (such as methadone) or its own free base form introduces critical workflow failures. The free base (CAS 467-86-7) lacks the solid-state stability of the hydrochloride salt, complicating precise gravimetric dispensing and long-term storage. Furthermore, substituting with piperidine-based analogs like diphenoxylate drastically alters the lipophilicity and aqueous solubility profile, requiring different solvent systems (e.g., higher DMSO concentrations) that can interfere with cell-based assays. Finally, the specific spasmolytic pharmacological profile of the morpholine-butyrate chain is structurally distinct; using a different chain length or amine substitution will yield inaccurate baseline data in smooth muscle relaxation models [1].

Solid-State Handling and Thermal Processability

The hydrochloride salt of dioxaphetyl butyrate presents a defined melting point of 168–169 °C, forming a stable crystalline solid at room temperature. In contrast, the free base form (CAS 467-86-7) typically presents as an oil or low-melting solid [1]. This thermal stability directly impacts processability, as the hydrochloride salt can be precisely weighed and transferred without the material losses or degradation risks associated with viscous oils.

Evidence DimensionMelting point and physical state
Target Compound Data168–169 °C (Crystalline solid)
Comparator Or BaselineDioxaphetyl butyrate free base (CAS 467-86-7) (Oil or low-melting solid)
Quantified DifferenceThe hydrochloride salt provides a stable, high-melting crystalline matrix, whereas the free base is unsuitable for precise dry-powder weighing.
ConditionsStandard laboratory ambient conditions (STP)

Procurement of the hydrochloride salt is mandatory for analytical and forensic workflows requiring precise, reproducible gravimetric standard preparation.

Aqueous Solubility and Lipophilicity Profile

The inclusion of a morpholine ring in dioxaphetyl butyrate yields a calculated partition coefficient (CLogP) of approximately 3.91 [1]. When compared to structurally related piperidine-based analogs like diphenoxylate (CLogP > 5.0), the morpholine oxygen heteroatom significantly reduces lipophilicity. This structural difference translates to enhanced aqueous solubility for the hydrochloride salt, reducing the dependency on high concentrations of organic co-solvents during assay preparation.

Evidence DimensionCalculated Lipophilicity (CLogP) and aqueous compatibility
Target Compound DataCLogP ~3.91 (Morpholine oxygen reduces lipophilicity)
Comparator Or BaselineDiphenoxylate (Piperidine analog) (CLogP > 5.0)
Quantified DifferenceThe morpholine substitution lowers the partition coefficient by over 1 log unit, significantly enhancing the aqueous solubility of the hydrochloride salt.
ConditionsComputational and physiological pH aqueous buffer systems

Enhanced aqueous solubility reduces the need for high organic co-solvent (DMSO) concentrations in cell-based receptor assays, preventing solvent-induced cytotoxicity.

Dual-Action Pharmacological Modeling

Dioxaphetyl butyrate is classified as both a narcotic analgesic and a spasmolytic agent, exhibiting direct smooth muscle relaxing properties alongside mu-opioid receptor agonism [1]. In contrast, standard open-chain opioids like methadone function primarily as central analgesics with minimal direct antispasmodic action on isolated tissue. This dual-action profile makes dioxaphetyl butyrate a distinct pharmacological tool for evaluating complex gastrointestinal motility responses.

Evidence DimensionSpasmolytic vs. pure analgesic activity
Target Compound DataExhibits pronounced antispasmodic (smooth muscle relaxing) activity alongside opioid agonism.
Comparator Or BaselineMethadone (Standard open-chain opioid) (Primarily central analgesic with minimal direct spasmolytic action)
Quantified DifferenceDioxaphetyl butyrate provides a dual-action profile, making it a distinct positive control for smooth muscle assays compared to pure analgesic baselines.
ConditionsIsolated tissue preparations (e.g., excised intestine/ileum models)

Researchers studying gastrointestinal motility or dual-action antispasmodics must select this specific compound over standard opioids to accurately benchmark smooth muscle relaxation.

Forensic and Analytical Reference Standards

Due to its stable crystalline nature and defined melting point (168-169 °C), the hydrochloride salt is the preferred procurement choice for preparing precise gravimetric calibration curves in GC-MS and LC-MS/MS forensic toxicology workflows [1].

In Vitro Smooth Muscle Pharmacology

The compound's distinct dual-action profile (opioid agonism combined with direct spasmolytic effects) makes it an essential positive control in isolated ileum or intestinal tissue assays, where standard analgesics like methadone fail to provide the same baseline [2].

Aqueous-Phase Receptor Binding Assays

Benefiting from a lower CLogP (~3.91) compared to piperidine analogs, this morpholine-containing salt is highly suitable for high-throughput screening (HTS) receptor binding assays that require minimal DMSO concentrations to maintain cell viability [3].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

389.1757714 g/mol

Monoisotopic Mass

389.1757714 g/mol

Heavy Atom Count

27

UNII

9LMM3GD3GH

Dates

Last modified: 08-10-2024

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